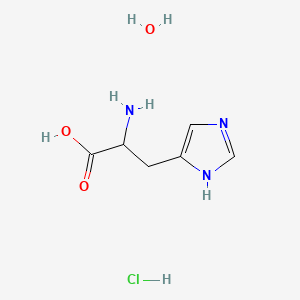

DL-Histidine monohydrochloride monohydrate

Description

Properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924465 |

Source

|

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7048-02-4, 123333-71-1, 645-35-2 |

Source

|

| Record name | L-Histidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid.[1] It exists as a monohydrate, incorporating one molecule of water per molecule of the compound. While the L-isomer is the biologically active form involved in protein synthesis, enzyme catalysis, and as a precursor to histamine, the DL-racemic mixture is significant in various research and chemical applications.[1][2][3] It serves as a tool for evaluating chiral separation techniques, such as ligand exchange chromatography and capillary electrophoresis, and is used as an organic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

This guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental methodologies for its characterization, and logical workflows relevant to its analysis.

Physicochemical Properties: Data Summary

The following tables summarize the key physicochemical properties of this compound. Data specific to the L-isomer are included for comparison where data for the DL-form is limited and are clearly noted.

Table 1: General and Structural Information

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1] |

| Synonyms | (RS)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride monohydrate | |

| CAS Number | 123333-71-1 | [1][4] |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O (Hill Notation: C₆H₁₂ClN₃O₃) | [4][5][6] |

| Molecular Weight | 209.63 g/mol | [5] |

| IUPAC Name | (2RS)-2-amino-3-(1H-imidazol-4-yl)propanoic acid;hydrate;hydrochloride | [4] |

| SMILES | C1=C(NC=N1)CC(C(=O)O)N.O.Cl | [6] |

| InChI Key | CMXXUDSWGMGYLZ-UHFFFAOYNA-N |[4] |

Table 2: Physical and Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white or light yellow crystalline powder or crystals.[4][7][8] | [4][7][8] |

| Melting Point | 253 °C (decomposes) | [1] |

| L-Isomer: Decomposes around 253–268 °C (Typical ≈254 °C) | [5][7][9][10] | |

| Density | L-Isomer: Approx. 1.47 - 1.485 g/cm³ at 20 °C | [5][11] |

| Bulk Density | L-Isomer: Approx. 550 - 770 kg/m ³ | [9][11] |

| Vapor Pressure | <0.1 hPa (at 20 °C) |[11] |

Table 3: Solubility and Solution Properties

| Property | Value | Source(s) |

|---|---|---|

| Solubility in Water | Freely soluble.[7] Specific values reported for the L-isomer include: | [7] |

| 39 g/100 mL (at 24 °C) | [7] | |

| 42 mg/mL | [12] | |

| 50 mg/mL | [2][13] | |

| 56.6 g/L (at 25 °C) | [9] | |

| 105 g/L (at 20 °C) | [14] | |

| 149.55 g/L | [11] | |

| ~170 g/L (at 20 °C) | ||

| Solubility (Other) | Practically insoluble or insoluble in ethanol and ether.[7][12] | [7][12] |

| pH of Solution | L-Isomer: | |

| 3.5 - 4.5 (1% solution) | [9] | |

| 3.5 - 4.5 (10% solution) | [7][8] |

| | 4.38 - 4.48 (at 149.55 g/L, 20 °C) |[11] |

Table 4: Ionization and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| pKa Values (L-Histidine) | pKa₁ (α-carboxyl): 1.80 | [2][13] |

| pKa₂ (imidazole): 6.04 | [2][3][13] | |

| pKa₃ (α-amino): 9.33 | [2][13] | |

| Specific Rotation [α]D | 0° (as a racemic mixture) | |

| L-Isomer: +8.5° to +10.5° (in 6M HCl) | [2][7] | |

| FT-IR Spectroscopy | Characteristic peaks for the L-isomer observed at: | |

| 3492 cm⁻¹ (asymmetric stretching of H₂O) | [15] | |

| 2931 cm⁻¹ (C-H aliphatic stretching) | [15] | |

| 1648 cm⁻¹ (NH₃⁺ asymmetric bending) | [15] |

| | Amide I band components (pH-dependent): ~1630, 1644, and 1656 cm⁻¹ |[16] |

Experimental Protocols

The characterization of this compound relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.[17][18]

-

Preparation : A suitable buffer solution (e.g., phosphate-buffered saline at various physiological pH values) is prepared.[17][19]

-

Incubation : An excess amount of solid this compound is added to a vial containing the buffer solution. This ensures that a saturated solution is achieved.[19][20]

-

Equilibration : The vial is sealed and agitated in a temperature-controlled incubator or shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]

-

Phase Separation : After incubation, the suspension is allowed to settle. The undissolved solid is then separated from the solution via centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[19]

-

Quantification : The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[19]

-

Calculation : The equilibrium solubility is reported in units such as mg/mL or mol/L based on the quantified concentration.[19]

Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (TGA/DSC) provides information on thermal stability, water content, and decomposition profiles.[21]

-

Sample Preparation : A small, accurately weighed amount of the crystalline powder (typically 5-10 mg) is placed into an appropriate crucible (e.g., aluminum or ceramic).

-

Instrumentation : The analysis is performed using a TGA/DSC instrument. The sample is subjected to a controlled temperature program, typically a linear ramp (e.g., 10 °C/min) from ambient temperature to above the decomposition point (e.g., 300 °C).[22]

-

Atmosphere : The experiment is run under a controlled atmosphere of an inert gas, such as nitrogen, to prevent oxidative degradation.[22]

-

Data Analysis :

-

TGA Curve : The TGA curve plots mass change (%) versus temperature. A weight loss step occurring around 100 °C typically corresponds to the loss of the water of hydration. The onset of significant weight loss at higher temperatures indicates decomposition.[23]

-

DSC Curve : The DSC curve plots heat flow (mW) versus temperature. Endothermic peaks correspond to events like melting and dehydration, while exothermic peaks indicate crystallization or decomposition. The melting point is determined from the onset or peak of the melting endotherm.[21]

-

Single Crystal X-ray Diffraction

This technique provides the definitive three-dimensional atomic structure of the molecule in its crystalline state.[24][25][26]

-

Crystallization : A high-quality single crystal of this compound is required, typically with dimensions greater than 0.1 mm.[24][27] This is often achieved by slow evaporation of a saturated aqueous or aqueous-ethanol solution.

-

Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[27] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[27]

-

Structure Solution and Refinement : The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map.[27] An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and intermolecular interactions.

Workflows and Biological Context

Physicochemical Characterization Workflow

The logical flow of experiments to characterize a new batch or source of this compound is crucial for quality control and research applications.

References

- 1. This compound | 123333-71-1 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. L-Histidine monohydrochloride monohydrat | TargetMol [targetmol.com]

- 4. DL-Histidine hydrochloride, monohydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. himedialabs.com [himedialabs.com]

- 9. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. selleckchem.com [selleckchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 5934-29-2 CAS | L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 04066 [lobachemie.com]

- 15. researchgate.net [researchgate.net]

- 16. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. mt.com [mt.com]

- 22. ru.ac.za [ru.ac.za]

- 23. tainstruments.com [tainstruments.com]

- 24. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 25. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 26. rigaku.com [rigaku.com]

- 27. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of DL-Histidine monohydrochloride monohydrate, a crucial physicochemical property for its application in research, pharmaceutical formulations, and cell culture media development. This document collates available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility Profile

This compound, the hydrochloride salt of the racemic mixture of the essential amino acid histidine, exhibits significantly different solubility characteristics depending on the solvent system. Its zwitterionic nature, coupled with the presence of the hydrochloride salt and water of hydration, dictates its interaction with various solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The data is summarized in the tables below. It is important to note that much of the available quantitative data is for the L-enantiomer; however, the solubility of the D-enantiomer and the DL-racemic mixture is expected to be very similar under the same conditions.

Table 1: Solubility in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 24 | 39 g/100 mL[1] |

| Water | 25 | 50 mg/mL |

| Water | 20 | 149.55 g/L[2][3] |

| Water | 25 | 56.6 g/L[4] |

| Ethanol | Not Specified | Insoluble[1][5] |

| Ether | Not Specified | Insoluble[1] |

| Chloroform | Not Specified | Insoluble |

| DMSO | Not Specified | Insoluble[5] |

Table 2: Temperature-Dependent Solubility of DL-Histidine in Water

| Temperature (°C) | Solubility (mg/g water) |

| 20 | ~14 |

| 30 | ~20 |

| 40 | ~28 |

| 50 | ~40 |

Data is estimated from solubility curves for DL-Histidine.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound like this compound is the isothermal shake-flask method . This is followed by a quantitative analysis of the solute concentration in the saturated solution.

Isothermal Shake-Flask Method

Objective: To prepare a saturated solution of this compound in a chosen solvent at a constant temperature, ensuring thermodynamic equilibrium between the dissolved and undissolved solid.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight screw caps

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature. The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a pipette or syringe. To ensure no solid particles are transferred, the sample should be immediately filtered through a syringe filter into a clean, pre-weighed container.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

Analytical Methods for Concentration Determination

Several methods can be employed to quantify the concentration of the saturated solution:

-

Gravimetric Analysis:

-

Accurately weigh a specific volume of the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the compound) until a constant weight of the dried solid is achieved.

-

The solubility can then be calculated based on the mass of the solid residue and the initial volume or mass of the solution.

-

-

UV-Vis Spectrophotometry: A colorimetric method can be developed, for instance, by reacting the histidine with diazotized sulfanilic acid to produce a yellow-colored complex. The absorbance of this complex can be measured at its maximum wavelength (around 405 nm) and the concentration determined from a previously established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (typically at low wavelengths like 200-220 nm) can be used for accurate quantification. A calibration curve with known concentrations of this compound is required.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing solubility and its applications.

References

Stability of DL-Histidine Monohydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of DL-Histidine monohydrochloride monohydrate under various conditions. The information is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways, designing stability studies, and developing stable formulations.

Introduction

This compound is a racemic mixture of the essential amino acid histidine, supplied as a hydrochloride salt. It is a vital component in many pharmaceutical and biotechnological applications, including its use as a buffering agent and a component of cell culture media. Ensuring its stability is critical for maintaining product quality, efficacy, and safety. This guide delves into the stability of this compound under thermal, hydrolytic, oxidative, and photolytic stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O |

| Molecular Weight | 209.63 g/mol |

| Appearance | White crystalline powder |

| Melting Point | ~253 °C (decomposes)[1] |

| Solubility | Soluble in water |

Stability Under Various Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following sections summarize the known and potential stability of this compound under different stress conditions.

Thermal Stability

Thermal stress can lead to the degradation of amino acids. A study on the thermal degradation of 18 free amino acids, including histidine, under pyrolytic conditions in air at temperatures ranging from 160°C to 240°C, provides valuable insights. The degradation was found to follow first-order kinetics.[2]

Table 1: Thermal Degradation of Histidine at Various Temperatures (Heating duration not specified) [2]

| Temperature (°C) | Residual Percentage of Histidine (%) |

| 160 | 100 |

| 180 | 95.2 |

| 200 | Not specified |

| 220 | < 50 |

| 240 | < 40 (after 5 minutes) |

These results indicate that this compound is relatively stable at lower temperatures but is susceptible to degradation at elevated temperatures.

Hydrolytic Stability

Table 2: Proposed Conditions for Hydrolytic Forced Degradation Study

| Condition | Reagent | Temperature | Duration |

| Acidic | 0.1 M to 1 M HCl | Room Temperature to 60°C | Up to 7 days[4] |

| Basic | 0.1 M to 1 M NaOH | Room Temperature to 60°C | Up to 7 days[4] |

| Neutral | Water | Room Temperature to 60°C | Up to 7 days |

Oxidative Stability

Oxidation is a potential degradation pathway for histidine due to the presence of the imidazole ring. Studies on L-histidine have shown that it can be oxidized, particularly in the presence of metal ions and an oxidizing agent like hydrogen peroxide or tert-butylhydroperoxide.[5][6] One of the identified oxidation products is 4(5)-imidazolecarboxaldehyde.[5][6] Another potential degradation product resulting from metal-catalyzed oxidation is 2-oxo-histidine.[7] L-histidine has also been shown to augment oxidative damage by hydrogen peroxide in certain biological systems.[8]

Table 3: Proposed Conditions for Oxidative Forced Degradation Study

| Reagent | Concentration | Temperature | Duration |

| Hydrogen Peroxide (H₂O₂) | 0.1% to 3.0% | Room Temperature | Up to 7 days[4] |

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[9][10][11] Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules. For histidine, photodegradation can lead to the formation of urocanic acid.[12]

Table 4: ICH Q1B Recommended Conditions for Photostability Testing [13][14]

| Light Source | Exposure |

| Cool white fluorescent lamp | Overall illumination of not less than 1.2 million lux hours |

| Near UV fluorescent lamp | Integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Potential Degradation Pathways

Based on the chemical structure of histidine and findings from related studies, several potential chemical degradation pathways can be proposed. Biological degradation pathways, which primarily involve enzymatic reactions leading to glutamate, are also known but are not the focus of this guide.[15][16][17][18]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.[2][3][19]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.[20][21][22]

5.2.1. Recommended HPLC Parameters (Starting Point)

The following parameters can serve as a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection, e.g., 210 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) |

5.2.2. Method Validation Workflow

Validation of the analytical method is required to ensure it is suitable for its intended purpose.[13][23][24]

Excipient Compatibility

This compound is often used as an excipient itself.[] When formulating it as a drug substance, compatibility with other excipients is crucial.[26][27][28] Potential interactions could include Maillard reactions with reducing sugars, or interactions with other formulation components that could affect its stability.[29] Therefore, excipient compatibility studies are highly recommended during formulation development.

Conclusion

This technical guide summarizes the current understanding of the stability of this compound. While it is relatively stable under ambient conditions, it is susceptible to degradation under thermal, oxidative, and photolytic stress. The information and proposed experimental protocols provided herein should serve as a valuable resource for scientists and researchers in the pharmaceutical industry to ensure the development of stable and effective products containing this important amino acid derivative. Further specific studies on the forced degradation of this compound are warranted to provide more detailed quantitative data.

References

- 1. DL-ヒスチジン 一塩酸塩 一水和物 ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. ijrpp.com [ijrpp.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Oxidation of free L-histidine by tert-Butylhydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical pathways of peptide degradation: IX. Metal-catalyzed oxidation of histidine in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L‑histidine augments the oxidative damage against Gram‑negative bacteria by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. atlas-mts.com [atlas-mts.com]

- 15. L-histidine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 18. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. researchgate.net [researchgate.net]

- 23. biospectra.us [biospectra.us]

- 24. chromatographyonline.com [chromatographyonline.com]

- 26. Excipients Compatibility Study of Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 27. Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 29. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Crystalline Landscape: A Technical Guide to Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of histidine monohydrochloride monohydrate, a compound of significant interest in pharmaceutical formulations and biochemical research. Due to the limited availability of detailed crystallographic data for the racemic DL-form, this document focuses on the well-characterized L-histidine monohydrochloride monohydrate, presenting it as a crucial reference for understanding the structural properties of this class of compounds.

Introduction

Histidine, an essential amino acid, plays a critical role in various biological processes. Its hydrochloride salt, particularly in its monohydrate form, is a stable, crystalline solid utilized in parenteral nutrition solutions, as a buffering agent, and in the formulation of therapeutic proteins. Understanding its crystal structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and manufacturing.

While both L- and DL-forms of histidine monohydrochloride monohydrate are commercially available, the vast majority of published structural studies have focused on the enantiopure L-form. This guide synthesizes the available data on L-histidine monohydrochloride monohydrate, providing detailed experimental protocols, crystallographic data, and visualizations to aid researchers in their scientific endeavors.

Experimental Protocols

The determination of the crystal structure of L-histidine monohydrochloride monohydrate is primarily achieved through single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

Crystal Growth

Single crystals of L-histidine monohydrochloride monohydrate suitable for X-ray diffraction are typically grown by the slow evaporation of an aqueous solution.[1]

A typical procedure involves:

-

Preparation of a saturated aqueous solution of L-histidine monohydrochloride.

-

Filtration of the solution to remove any particulate matter.

-

Allowing the solvent to evaporate slowly at a constant temperature (e.g., room temperature) in a vibration-free environment.

-

Harvesting of well-formed, transparent single crystals from the solution.

Caption: Workflow for the growth of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data is collected using a single-crystal X-ray diffractometer.

Key steps in this process include:

-

Mounting a suitable single crystal on the diffractometer.

-

Exposing the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).

-

Collecting diffraction data at a specific temperature (often 100 K or 293 K) by rotating the crystal.

-

Processing the raw diffraction data to obtain integrated intensities.

-

Solving the crystal structure using direct methods or Patterson methods.

-

Refining the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Caption: From data collection to the final structural model.

Crystallographic Data

Crystal Data and Structure Refinement for L-Histidine Monohydrochloride Monohydrate

| Parameter | Value |

| Chemical Formula | C₆H₁₂ClN₃O₃ |

| Formula Weight | 209.63 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.880(2) |

| b (Å) | 8.920(3) |

| c (Å) | 15.360(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 942.1(5) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.478 |

| Absorption Coefficient (mm⁻¹) | 0.395 |

| F(000) | 440 |

| Temperature (K) | 293(2) |

Data sourced from publicly available crystallographic databases.

Selected Bond Lengths and Angles for L-Histidine Monohydrochloride Monohydrate

| Bond/Angle | Length (Å) / Angle (°) |

| Cα - Cβ | 1.535(3) |

| Cβ - Cγ | 1.498(3) |

| Nδ1 - Cε1 | 1.324(3) |

| Cα - N | 1.489(3) |

| Cα - C' | 1.529(3) |

| C' - O1 | 1.252(3) |

| C' - O2 | 1.251(3) |

| N - Cα - C' | 110.8(2) |

| N - Cα - Cβ | 110.5(2) |

| Cα - Cβ - Cγ | 113.8(2) |

These values are representative and may vary slightly between different structural determinations.

Molecular and Crystal Structure

The crystal structure of L-histidine monohydrochloride monohydrate is characterized by a complex network of hydrogen bonds. The histidine molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The imidazole ring is also protonated. A chloride ion and a water molecule are present in the asymmetric unit, participating in the hydrogen bonding network that stabilizes the crystal lattice.

Caption: Key interactions in the crystal lattice.

Conclusion

This guide provides a foundational understanding of the crystal structure of L-histidine monohydrochloride monohydrate, a crucial resource in the absence of detailed public data on the DL-racemic form. The provided experimental protocols, crystallographic data, and structural visualizations offer valuable insights for researchers in drug development and materials science. Further research into the crystal structure of the DL-form is warranted to fully comprehend the impact of stereochemistry on the solid-state properties of this important pharmaceutical ingredient.

References

A Technical Guide to the Spectroscopic Analysis of DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Histidine monohydrochloride monohydrate, a compound of significant interest in pharmaceutical and biochemical research. This document presents key spectroscopic data in a structured format, details the experimental methodologies for data acquisition, and visualizes the analytical workflow and data-structure correlations.

Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.7 | Singlet | H-2 (Imidazole ring) |

| ~7.4 | Singlet | H-4 (Imidazole ring) |

| ~4.1 | Triplet | α-CH |

| ~3.4 | Doublet of Doublets | β-CH₂ |

Note: Chemical shifts are reported for samples dissolved in D₂O and are referenced to a standard. The exact chemical shifts can vary slightly depending on the experimental conditions such as concentration and pH.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxyl) |

| ~134 | C-2 (Imidazole ring) |

| ~128 | C-5 (Imidazole ring) |

| ~118 | C-4 (Imidazole ring) |

| ~54 | α-CH |

| ~27 | β-CH₂ |

Note: Chemical shifts are reported for samples dissolved in D₂O and are referenced to a standard. The exact chemical shifts can vary slightly depending on the experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad, Strong | O-H (water, carboxyl), N-H stretching |

| ~3100 | Medium | C-H stretching (aromatic/vinyl) |

| ~2900 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (carboxyl) |

| ~1600 | Medium | N-H bending, C=C and C=N stretching (imidazole) |

| ~1500 | Medium | Imidazole ring vibrations |

| ~1400 | Medium | C-O-H bending |

| Below 1200 | Various | Fingerprint region (C-C, C-N stretching, etc.) |

Note: IR data is typically acquired from a solid sample, for instance, using a KBr pellet. The peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are representative protocols for the acquisition of NMR and IR spectra of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is essential to avoid a large solvent signal in the ¹H NMR spectrum.

-

Internal Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or a similar compound, may be added for precise chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally used for organic molecules.

-

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

Pellet Formation: Transfer the finely ground mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

2.2.2. Data Acquisition

-

Spectrometer: A standard benchtop FTIR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet or of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

A Technical Guide to the Discovery and Synthesis of Racemic Histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery of histidine and the first successful racemic synthesis of this essential amino acid. It details the experimental protocols of the pioneering chemical synthesis and outlines the well-established biological pathway for its natural production. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in research and development.

Discovery and First Racemic Synthesis

Histidine was first isolated in 1896 by German physiologist Albrecht Kossel and his student Sven Gustaf Hedin. The first successful synthesis of racemic histidine was later achieved in 1911 by English chemist Frank Lee Pyman. Pyman's multi-step synthesis provided a crucial pathway for the artificial production of histidine, opening avenues for further research into its properties and applications.

Chemical Synthesis of Racemic Histidine: The Pyman Synthesis (1911)

The following sections detail the experimental protocol for the first successful racemic synthesis of histidine as described by Frank Lee Pyman.

Experimental Workflow

The synthesis proceeds through several key stages, starting from diaminoacetone dihydrochloride and culminating in the formation of racemic histidine.

Experimental Protocols

The following protocols are based on the procedures described in Pyman's 1911 publication in the Journal of the Chemical Society, Transactions.

Step 1: Synthesis of 2-Thiol-4-aminomethylglyoxaline

-

A solution of diaminoacetone dihydrochloride is prepared.

-

An aqueous solution of potassium thiocyanate is added to the diaminoacetone solution.

-

The mixture is heated, leading to the formation of 2-thiol-4-aminomethylglyoxaline.

Step 2: Synthesis of 4-Aminomethylglyoxaline

-

The 2-thiol-4-aminomethylglyoxaline is desulfurized.

-

This is achieved by oxidation with ferric sulfate.

Step 3: Synthesis of 4-Chloromethylglyoxaline

-

4-Aminomethylglyoxaline is treated with nitrous acid to convert the amino group into a hydroxyl group, forming 4-hydroxymethylglyoxaline.

-

The resulting alcohol is then treated with phosphorus pentachloride to yield 4-chloromethylglyoxaline.

Step 4: Condensation with Ethyl Phthalimidomalonate

-

The sodium salt of ethyl phthalimidomalonate is prepared.

-

This is then condensed with 4-chloromethylglyoxaline.

Step 5: Hydrolysis and Isolation of Racemic Histidine

-

The product from the previous step is hydrolyzed with strong acid to remove the phthalimido and ester groups.

-

The resulting racemic histidine is then isolated from the reaction mixture.

Quantitative Data

The following table summarizes the key quantitative data from Pyman's synthesis.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Yield |

| Diaminoacetone dihydrochloride | 163.03 | - | - |

| Potassium thiocyanate | 97.18 | - | - |

| 2-Thiol-4-aminomethylglyoxaline | 143.20 | - | - |

| 4-Aminomethylglyoxaline | 97.12 | - | - |

| 4-Chloromethylglyoxaline | 132.56 | - | - |

| Ethyl phthalimidomalonate | 275.25 | - | - |

| Racemic Histidine | 155.15 | - | Not explicitly stated |

Note: The original publication does not provide an overall yield for the entire synthesis.

Biological Synthesis of L-Histidine

In most prokaryotes, L-histidine is synthesized through a well-characterized metabolic pathway. This pathway is a key anabolic route, converting common metabolic precursors into this essential amino acid.

Histidine Biosynthesis Pathway in Prokaryotes

The biosynthesis of L-histidine is a ten-step pathway involving a series of enzymatic reactions. The pathway starts with 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).

Regulation of Histidine Biosynthesis

The histidine biosynthesis pathway is tightly regulated to prevent the wasteful expenditure of energy and resources. The primary mechanism of regulation is feedback inhibition, where the final product, L-histidine, allosterically inhibits the first enzyme of the pathway, ATP-phosphoribosyltransferase (HisG). This ensures that the production of histidine is halted when sufficient levels are present in the cell.

This technical guide provides a foundational understanding of the historical synthesis and the biological production of histidine. For further in-depth study, researchers are encouraged to consult the primary literature cited and other contemporary resources on amino acid metabolism and organic synthesis.

The Enigmatic Role of D-Histidine: A Technical Deep Dive into its Biological Significance in Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

While L-histidine is a well-established proteinogenic amino acid vital for numerous physiological processes, its enantiomer, D-histidine, has long been considered biologically inert. However, emerging research is beginning to illuminate the subtle yet significant roles of D-histidine, particularly within the context of racemic mixtures. This technical guide provides a comprehensive overview of the current understanding of D-histidine's biological significance, focusing on its metabolism, stereospecific interactions, and potential therapeutic applications. We present available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

Introduction

Histidine, with its unique imidazole side chain, plays a pivotal role in protein structure and function, enzymatic catalysis, and as a precursor to essential biomolecules like histamine and carnosine.[1] In nature, histidine predominantly exists in its L-enantiomeric form. The presence and function of D-amino acids in mammals have been a subject of growing interest, with D-serine and D-aspartate now recognized as important neurotransmitters.[2] This has spurred investigation into the biological relevance of other D-amino acids, including D-histidine. This guide consolidates the current knowledge on D-histidine, with a focus on its significance when present with its L-counterpart in racemic mixtures.

Physicochemical and Stereospecific Properties

The fundamental difference between L- and D-histidine lies in their three-dimensional structure, which dictates their interaction with chiral biological molecules like enzymes and receptors. While many physicochemical properties are identical between the enantiomers, their biological activities can differ significantly.

Table 1: Physicochemical Properties of Histidine Enantiomers

| Property | L-Histidine | D-Histidine | Reference |

| Molar Mass ( g/mol ) | 155.15 | 155.15 | [2] |

| pKa (α-COOH) | ~1.8 | ~1.8 | [2] |

| pKa (α-NH3+) | ~9.3 | ~9.3 | [2] |

| pKa (imidazole) | ~6.0 | ~6.0 | [2] |

A notable example of stereospecific interaction has been observed with monoclonal antibodies (mAbs). In formulation studies, histidine is a commonly used buffer. Research has shown that D-histidine exhibits a greater number of interaction sites with a monoclonal antibody compared to L-histidine, leading to a reduction in the net negative charge of the antibody.[3]

Table 2: Stereospecific Interaction of Histidine Enantiomers with a Monoclonal Antibody

| Parameter | L-Histidine | D-Histidine | Reference |

| Additional Interaction Sites | Baseline | ~2-4 more than L-histidine | [3] |

Metabolism of D-Histidine

Table 3: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| D-Serine | 13.8 | 6.3 | 456 | [4] |

| D-Alanine | 8.9 | 10.3 | 1157 | [4] |

| D-Cysteine | 0.8 | 1.8 | 2250 | [5] |

| D-Tyrosine | 1.1 | 14.7 | 13364 | [5] |

| D-Phenylalanine | 1.5 | 11.2 | 7467 | [5] |

| D-Tryptophan | 1.0 | 9.0 | 9000 | [5] |

| D-Kynurenine | 0.7 | 0.5 | 714 | [5] |

| D-Histidine | Data not available | Data not available | Data not available | [2] |

Note: The kinetic parameters were determined at 21% oxygen saturation, pH 8.5, and 25°C.

The metabolic fate of D-histidine via DAAO is a critical consideration in racemic mixtures, as its degradation would lead to the formation of imidazole-pyruvic acid, ammonia, and hydrogen peroxide.

Caption: Metabolic pathway of D-histidine via D-Amino Acid Oxidase (DAAO).

Biological Activities of D-Histidine

While L-histidine is a precursor for histamine, a key mediator of inflammatory and allergic responses, the direct interaction of D-histidine with histamine receptors has not been quantitatively established.[3] However, recent studies have revealed a significant biological activity of D-histidine in the realm of microbiology, specifically as an anti-biofilm agent.

Anti-Biofilm Activity

D-histidine has demonstrated efficacy in inhibiting biofilm formation and disrupting established biofilms of pathogenic bacteria, such as Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[5][6] This effect appears to be concentration-dependent and is not associated with direct bactericidal activity.

Table 4: Anti-biofilm Activity of D-Histidine against Pseudomonas aeruginosa PAO1

| D-Histidine Concentration | Biofilm Inhibition (%) | Key Finding | Reference |

| 100 mM | 55 | Most significant inhibitory effect | [6] |

The mechanism of action for this anti-biofilm activity is linked to the downregulation of genes associated with quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[7]

Caption: Proposed mechanism of D-histidine's anti-biofilm activity.

Role in Drug Development

The inclusion of D-histidine in peptide-based drug design is a strategy to enhance metabolic stability. Peptides composed of L-amino acids are susceptible to degradation by proteases. Incorporating D-amino acids can render the peptide resistant to enzymatic cleavage, thereby increasing its plasma half-life and therapeutic efficacy.[2]

Experimental Protocols

Chiral Separation of Histidine Enantiomers by HPLC

A common method for the separation and quantification of D- and L-histidine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.[7]

-

Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with a small amount of an acidifier like 0.1% formic acid. The exact ratio should be optimized for the best resolution.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25°C.[7]

-

Detection: UV at 210 nm.[7]

-

Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent and filter before injection.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a racemic mixture of D- and L-histidine to determine retention times and resolution.

-

Inject individual enantiomer standards to confirm the elution order.

-

Construct a calibration curve using standards of known concentrations.

-

Inject unknown samples for quantification.

-

Caption: General workflow for chiral HPLC analysis of histidine enantiomers.

Spectrophotometric Assay for D-Amino Acid Oxidase (DAAO) Activity

This assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction, using a coupled enzyme reaction with horseradish peroxidase (HRP).[2][8][9][10]

-

Reagents:

-

Sodium pyrophosphate buffer (e.g., 75 mM, pH 8.5).[8]

-

D-histidine solution (substrate).

-

o-dianisidine (chromogenic peroxidase substrate).

-

Horseradish peroxidase (HRP).

-

DAAO enzyme solution.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, o-dianisidine, HRP, and D-histidine.

-

Initiate the reaction by adding a known amount of DAAO.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine) over time using a spectrophotometer.

-

The rate of the reaction is proportional to the DAAO activity and can be calculated using the molar extinction coefficient of the oxidized chromogen.

-

Caption: Workflow for the spectrophotometric assay of DAAO activity.

Signaling Pathways

While the signaling pathways directly initiated by D-histidine in mammals remain largely uncharacterized, the well-established pathway of its L-enantiomer provides a crucial framework for future investigation. L-histidine is the precursor to histamine, which exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), modulating a wide array of physiological responses including inflammation, gastric acid secretion, and neurotransmission.[3] The potential for D-histidine to interact with or modulate this pathway, either directly or through its metabolites, is an area ripe for further research.

Caption: L-histidine to histamine signaling pathway with speculative interactions of D-histidine.

Conclusion and Future Directions

The biological significance of D-histidine, particularly in the context of racemic mixtures, is a field of expanding inquiry. While its role in mammalian physiology appears more subtle than its L-enantiomer, its demonstrated anti-biofilm activity and its utility in enhancing the stability of peptide-based drugs underscore its importance in biomedical research and development. Significant gaps in our understanding remain, particularly concerning its direct interactions with mammalian receptors and its kinetic profile with D-amino acid oxidase. Future research should focus on elucidating these unknown aspects to fully harness the potential of D-histidine in therapeutic and biotechnological applications. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. D-histidine combated biofilm formation and enhanced the effect of amikacin against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Nature of DL-Histidine Monohydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Histidine

Histidine, an essential α-amino acid, possesses a chiral center at its α-carbon, leading to the existence of two non-superimposable mirror images: L-Histidine and D-Histidine. In biological systems, the L-enantiomer is the proteinogenic form, incorporated into proteins and participating in numerous physiological processes.[1] The imidazole side chain of histidine is crucial for its role in enzyme catalysis, metal ion chelation, and pH buffering.[1] DL-Histidine monohydrochloride monohydrate is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[2][3] Understanding the chirality of this molecule is paramount in drug development and biochemical research, as the stereochemistry of a molecule dictates its interaction with other chiral entities like enzymes and receptors, leading to different physiological effects.[4] This guide provides a comprehensive technical overview of the chiral properties of this compound, including its analysis, resolution, and biological relevance.

Physicochemical and Chiral Properties

The distinct three-dimensional arrangement of atoms in D- and L-Histidine results in different optical activities, a key characteristic of chiral molecules. While most physical and chemical properties of enantiomers are identical, their interaction with plane-polarized light and other chiral molecules differs.

Optical Activity

Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.[5] The specific rotation is a standardized measure of this rotation.

| Compound | Specific Rotation ([α]) | Conditions |

| L-Histidine Monohydrochloride | +8.0° | c=2 in 3 M HCl, 26°C, D-line (589 nm) |

| D-Histidine Monohydrochloride | -8.0° (inferred) | c=2 in 3 M HCl, 26°C, D-line (589 nm) |

| DL-Histidine Monohydrochloride | 0° | Racemic mixture |

Note: The specific rotation of D-Histidine monohydrochloride is inferred based on the principle that enantiomers have equal and opposite optical rotations. DL-Histidine monohydrochloride, being a racemic mixture, exhibits no net optical rotation.

Solubility

The solubilities of the individual enantiomers (D- and L-Histidine) are generally similar, while the solubility of the racemic mixture (DL-Histidine) can differ.

Table 2.1: Solubility of L-Histidine and DL-Histidine in Water

| Temperature (°C) | L-Histidine (mg/g water) | DL-Histidine (mg/g water) |

| 25 | 41.9 | 27.8 |

| 50 | 60.8 | 45.0 |

| 75 | 86.0 | 69.0 |

Table 2.2: Solubility of D-Histidine in Various Solvents at 293.15 K (20°C)

| Solvent | Molar Fraction Solubility (10^3 x) |

| Water | 0.448 |

| Methanol | 0.013 |

| Ethanol | 0.019 |

| N,N-Dimethylformamide (DMF) | 1.832 |

| Dimethyl Sulfoxide (DMSO) | 0.654 |

Experimental Protocols for Chiral Analysis and Resolution

The separation and analysis of the enantiomers of histidine are critical for research and pharmaceutical applications. Various techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of DL-Histidine. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4]

Experimental Protocol: Chiral HPLC of DL-Histidine

-

Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC® T).[6]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid) to improve peak shape. A common mobile phase composition is a mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).[6]

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.[6]

-

Column Temperature: Maintained at a constant temperature, for instance, 15°C or 25°C, to ensure reproducible results.[6]

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable for underivatized amino acids.[4]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.[4]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental technique for characterizing enantiomers.[3][7]

Experimental Protocol: Polarimetry of Histidine Enantiomers

-

Instrumentation: Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) or other specified light source.

-

Sample Preparation: Prepare a solution of the histidine enantiomer of a known concentration (e.g., 2 g/100 mL) in a suitable solvent (e.g., 3 M HCl).

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α).

-

-

Calculation of Specific Rotation:

-

Use the formula: [α] = α / (c × l)

-

Where:

-

[α] is the specific rotation.

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length in dm.

-

-

Chiral Resolution by Diastereomeric Salt Crystallization

This classical method involves converting the enantiomeric mixture into a pair of diastereomeric salts by reacting it with a chiral resolving agent. The diastereomers, having different physical properties, can then be separated by fractional crystallization.[4]

Experimental Protocol: Resolution of DL-Histidine using L-(+)-Tartaric Acid

-

Racemization (Optional): If starting with one enantiomer (e.g., L-Histidine), it can be racemized by refluxing in a solution of acetic acid with a catalytic amount of an aldehyde (e.g., salicylaldehyde). Monitor the reaction by polarimetry until the optical rotation is zero.[4]

-

Formation of Diastereomeric Salts: Dissolve the DL-Histidine in a suitable solvent (e.g., water) and add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid. This will form two diastereomeric salts: D-Histidine-L-tartrate and L-Histidine-L-tartrate.[4]

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them. This is often achieved by slowly cooling the solution or by evaporating the solvent to induce crystallization of the less soluble diastereomer.[4]

-

Isolation and Purification: Isolate the crystals of the desired diastereomeric salt by filtration. The crystals can be further purified by recrystallization.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., a dilute solution of sodium hydroxide) to neutralize the tartaric acid and precipitate the free histidine enantiomer.[4]

-

Final Purification: Collect the precipitated histidine enantiomer by filtration and recrystallize it from a suitable solvent (e.g., water/ethanol) to obtain the pure enantiomer.[4]

Biological Significance and Signaling Pathways

While L-histidine is the common biological isomer, the metabolic pathways and signaling cascades involving histidine are of significant interest.

Histidine Metabolism

Histidine is an essential amino acid that is not synthesized de novo in humans.[8] Its metabolism leads to the formation of several important biological molecules. The primary catabolic pathway involves the deamination of histidine to urocanic acid, which is further metabolized to glutamate.[9][10] Another crucial metabolic fate of histidine is its decarboxylation to histamine, a potent mediator of immune responses and a neurotransmitter.[9][11]

Two-Component Signaling Systems

In many organisms outside the animal kingdom, such as bacteria and fungi, histidine kinases are key components of two-component signal transduction pathways.[12] These systems allow cells to sense and respond to environmental stimuli. The process involves the autophosphorylation of a conserved histidine residue on the histidine kinase, followed by the transfer of the phosphoryl group to a response regulator, which then elicits a cellular response.[12][13]

Experimental and Logical Workflows

A systematic approach is essential when investigating the chiral properties of this compound. The following workflow outlines the key steps from initial analysis to the investigation of biological activity.

Conclusion

This compound serves as a fundamental model for understanding the principles of chirality in amino acids. The distinct properties and biological activities of its constituent D- and L-enantiomers underscore the importance of stereospecific analysis and resolution. The experimental protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively work with and characterize this chiral molecule. A thorough understanding of the chirality of histidine is essential for advancing our knowledge in areas ranging from fundamental biochemistry to the development of novel therapeutics.

References

- 1. biochem.du.ac.in [biochem.du.ac.in]

- 2. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. jascoinc.com [jascoinc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Histidine - Wikipedia [en.wikipedia.org]

- 9. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 10. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isoelectric Point of DL-Histidine

This guide provides a comprehensive overview of the isoelectric point (pI) of DL-histidine, a critical parameter in various scientific and pharmaceutical applications. Understanding the pI of this unique amino acid is fundamental for its handling, purification, and application in drug formulation and protein engineering.

Core Concepts: The Isoelectric Point

The isoelectric point (pI) is the specific pH at which a molecule, such as an amino acid, carries no net electrical charge.[1] At this pH, the molecule exists predominantly as a zwitterion, a dipolar ion with an equal number of positive and negative charges.[2] For amino acids, the pI is determined by the pKa values of its ionizable groups: the α-carboxyl group, the α-amino group, and any ionizable side chain.[2] Molecules at their isoelectric point do not migrate in an electric field, a principle that is the basis for separation techniques like isoelectric focusing.[3]

Histidine is unique among the standard amino acids because its imidazole side chain has a pKa value near physiological pH.[4][5] This property allows histidine residues in proteins to act as proton donors or acceptors in response to small changes in the local pH environment, playing a crucial role in the catalytic mechanisms of many enzymes.[6]

Quantitative Data: pKa and pI of Histidine

DL-histidine has three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain. The isoelectric point is calculated by averaging the pKa values of the two groups that are protonated and deprotonated to form the neutral zwitterion. For histidine, a basic amino acid, the pI is the average of the pKa values of the α-amino group and the imidazole side chain.[7]

| Ionizable Group | pKa Value |

| α-carboxyl (-COOH) | ~1.82 |

| Imidazole side chain | ~6.00 |

| α-amino (-NH3+) | ~9.17 |

| Isoelectric Point (pI) | ~7.59 |

Note: The pKa values can vary slightly depending on the specific experimental conditions such as temperature and ionic strength.

Ionization States of Histidine

The net charge of histidine is dependent on the pH of the solution. The imidazole side chain's ability to be protonated or deprotonated near neutral pH makes it particularly sensitive to its environment.[4][8]

Figure 1. Predominant ionization states of histidine at different pH ranges.

Experimental Protocol: Determination of the Isoelectric Point by pH Titration

The pKa values and, consequently, the isoelectric point of DL-histidine can be experimentally determined by performing a pH titration. This involves titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH changes.

Materials:

-

DL-histidine

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (NaOH) solution

-

Distilled or deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burettes (2)

-

Beakers or conical flasks

Procedure:

-

Preparation of the Amino Acid Solution:

-

Accurately weigh a known amount of DL-histidine to prepare a solution of a specific concentration (e.g., 0.1 M).

-

Dissolve the DL-histidine in a known volume of distilled water in a beaker.

-

-

Titration with Acid:

-

Place the beaker with the DL-histidine solution on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Fill a burette with 0.1 M HCl.

-

Add the HCl in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.

-

Continue this process until the pH drops to approximately 1.5.

-

-

Titration with Base:

-

Prepare a fresh, identical solution of DL-histidine or use the initial solution before acid titration.

-

Fill a separate burette with 0.1 M NaOH.

-

Add the NaOH in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Continue this process until the pH rises to approximately 12.5.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant (HCl and NaOH) added. This will generate a titration curve.

-

The titration curve for histidine will show three distinct buffering regions, corresponding to the three ionizable groups.

-

The midpoint of each buffering region corresponds to the pKa of that ionizable group. The pKa is the pH at which half of the group has been titrated.

-

Alternatively, the pKa values can be determined from the points of inflection on the titration curve, which can be more accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

Once the pKa values for the α-amino group and the imidazole side chain are determined, calculate the isoelectric point (pI) using the formula: pI = (pKa(imidazole) + pKa(α-amino)) / 2.

-

Figure 2. Flowchart of the experimental protocol for determining the pI of DL-histidine.

Significance in Research and Drug Development

-

Protein Purification: The isoelectric point is a key parameter in protein purification techniques such as isoelectric focusing and ion-exchange chromatography. At a pH equal to its pI, a protein has no net charge and will not bind to ion-exchange resins, allowing for its separation from other proteins.

-

Drug Formulation: The solubility of proteins and peptides is often at its minimum at the isoelectric point.[9] For drug development, understanding the pI of a therapeutic protein or a peptide containing histidine is crucial for developing stable formulations and preventing aggregation.

-

Enzyme Catalysis: The pKa of the histidine side chain being close to neutral pH allows it to function as a proton shuttle in the active sites of many enzymes.[6] The ionization state of histidine can be critical for substrate binding and catalytic activity.

-

Biophysical Characterization: The pI influences the electrostatic interactions of proteins, affecting their conformation, stability, and interaction with other molecules.

References

- 1. proprep.com [proprep.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Histidine - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. Experiment 7: Determination of the Isoelectric Point of Casein – Introductory Chemistry Lab Manuals [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Theoretical and Experimental Properties of DL-Histidine Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of DL-Histidine monohydrochloride monohydrate. Due to a greater availability of published data, this guide first details the properties of the L-enantiomer (L-Histidine monohydrochloride monohydrate) as a baseline, followed by the known properties of the DL-racemic mixture. This comparative approach is essential for researchers working with either form, as chirality can significantly influence crystal packing and, consequently, the physicochemical properties of the solid state.

Physicochemical Properties

A summary of the key physicochemical properties for both L-Histidine monohydrochloride monohydrate and its DL-racemic form is presented below.

| Property | L-Histidine Monohydrochloride Monohydrate | This compound |

| Molecular Formula | C₆H₁₂ClN₃O₃ | C₆H₁₂ClN₃O₃ |

| Molecular Weight | 209.63 g/mol | 209.63 g/mol |

| Appearance | White to off-white crystalline powder[1] | White crystalline powder |

| Solubility | Freely soluble in water[1] | Soluble in water |

| Melting Point | Decomposes at ~253 °C | Decomposes at ~253 °C |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

Crystal Structure

The arrangement of molecules in the solid state is critical in determining the bulk properties of a material. Single-crystal X-ray diffraction (XRD) is the definitive technique for determining crystal structures.

L-Histidine Monohydrochloride Monohydrate (L-HHM)

Single crystals of L-HHM have been successfully grown by the slow evaporation of an aqueous solution at room temperature. The crystal structure has been determined to be orthorhombic with the non-centrosymmetric space group P2₁2₁2₁.

This compound (DL-HHM)

Logical Relationship between L- and this compound

Caption: Relationship between Histidine Enantiomers and their Hydrochloride Salts.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations and functional groups within a compound.

Theoretical (DFT) vs. Experimental Spectra of L-Histidine Monohydrochloride Monohydrate

Density Functional Theory (DFT) calculations have been employed to predict the vibrational spectra of L-HHM. These theoretical predictions show good agreement with experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes.

Table of Key Vibrational Frequencies for L-Histidine Monohydrochloride Monohydrate

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3400 | O-H stretching (water) | FTIR, Raman |

| ~3100 | N-H stretching (amine and imidazole) | FTIR, Raman |

| ~1736 | C=O stretching (carboxylic acid) | FTIR |

| ~1600 | N-H bending | FTIR, Raman |

| ~1483 | Symmetric bending of NH₃⁺ | FTIR |

| ~1257 | C-O stretching | FTIR |

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Experimental Spectra of this compound